molecular formula C20H13N3O4S B1299781 [4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate

[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate

Cat. No.: B1299781
M. Wt: 391.4 g/mol
InChI Key: CYEWZFMHHCTEEK-UHFFFAOYSA-N
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Description

[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate involves multiple steps, each requiring specific reagents and conditionsThe final step involves the esterification of the phenyl group with 2-thiophenecarboxylic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer double bonds .

Scientific Research Applications

[4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-[4-(2-Cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate stands out due to its unique combination of functional groups and its ability to participate in a wide range of chemical reactions.

Properties

Molecular Formula

C20H13N3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

[4-[4-(2-cyano-3-methoxy-3-oxoprop-1-enyl)pyrimidin-2-yl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C20H13N3O4S/c1-26-19(24)14(12-21)11-15-8-9-22-18(23-15)13-4-6-16(7-5-13)27-20(25)17-3-2-10-28-17/h2-11H,1H3

InChI Key

CYEWZFMHHCTEEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C#N

Origin of Product

United States

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